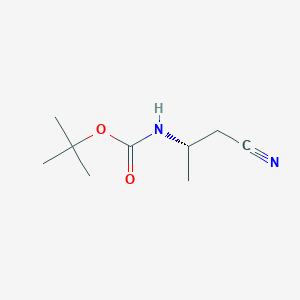

(S)-tert-Butyl (1-cyanopropan-2-yl)carbamate

Beschreibung

Eigenschaften

IUPAC Name |

tert-butyl N-[(2S)-1-cyanopropan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O2/c1-7(5-6-10)11-8(12)13-9(2,3)4/h7H,5H2,1-4H3,(H,11,12)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIUMTAGYVCAZRM-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC#N)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CC#N)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl (1-cyanopropan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable cyanopropyl derivative. One common method involves the use of carbonylimidazolide in water with a nucleophile, providing an efficient and general method for the preparation of carbamates without an inert atmosphere . The reaction conditions often include mild temperatures and the use of metal-free catalysts.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The use of Si(OMe)4 as a nonmetallic regenerable reagent and DBU as a CO2 capture agent and catalyst enables the direct conversion of low-concentration CO2 into carbamates . This method is advantageous for industrial applications due to its efficiency and eco-friendliness.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-tert-Butyl (1-cyanopropan-2-yl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo nucleophilic substitution reactions, where the cyanopropyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include activated sulfonium reagents for dehydration, tin-catalyzed transcarbamoylation for substitution, and indium triflate for eco-friendly carbonylation . The reaction conditions typically involve mild temperatures and the use of solvents like toluene.

Major Products Formed

The major products formed from these reactions include various carbamate derivatives, ureas, and other substituted compounds. These products are often of interest for further chemical synthesis and applications.

Wissenschaftliche Forschungsanwendungen

(S)-tert-Butyl (1-cyanopropan-2-yl)carbamate has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with enzymes.

Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

Industry: Utilized in the production of polymers, coatings, and other industrial materials.

Wirkmechanismus

The mechanism of action of (S)-tert-Butyl (1-cyanopropan-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound can act as a carbamoylating agent, modifying proteins and enzymes by forming carbamate linkages. This modification can alter the activity and function of the target molecules, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Research Findings and Data

- Synthetic Efficiency : Sodium cyanide-mediated cyanation (as in ) achieves higher yields (90%) compared to cyclopropane-containing analogs, which require multi-step protocols .

- Thermodynamic Stability : Boc-protected analogs (e.g., the target compound) exhibit greater stability under acidic conditions than their unprotected counterparts, as shown in during pyrimidinylamine synthesis .

- Structural Similarity: Computational analysis () ranks (S)-tert-Butyl (1-amino-3-phenylpropan-2-yl)carbamate (similarity: 0.98) as the closest analog, differing only in the amino vs. cyano group .

Biologische Aktivität

(S)-tert-Butyl (1-cyanopropan-2-yl)carbamate is a compound that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables that illustrate its significance in scientific research.

- Molecular Formula : C₉H₁₆N₂O₂

- Molecular Weight : 184.24 g/mol

- CAS Number : 170367-68-7

- Structure : The compound features a tert-butyl group that provides steric hindrance, and a cyanopropan-2-yl moiety that contributes to its unique reactivity.

This compound acts primarily through its ability to modify proteins and enzymes by forming carbamate linkages. This modification can alter the activity and function of target molecules, leading to various biological effects. The specific interactions with molecular targets are crucial for understanding its pharmacological potential.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Enzyme Interaction : The compound has been shown to interact with various enzymes, potentially acting as both a substrate and an inhibitor. Its structural characteristics allow it to influence enzymatic reactions significantly.

- Immunosuppressive Properties : Preliminary studies suggest that this compound may exhibit immunosuppressive effects, making it a candidate for further investigation in drug development for autoimmune diseases and organ transplantation .

- Pharmacological Applications : Due to its ability to modify enzymatic activity, there is ongoing research into its use in developing drugs targeting specific pathways involved in diseases such as cancer and diabetes .

Study on Enzyme Inhibition

A study investigated the inhibitory effects of this compound on spleen tyrosine kinase (SYK), which is implicated in various autoimmune diseases. The findings demonstrated that the compound could effectively inhibit SYK activity, suggesting potential therapeutic applications in treating autoimmune disorders.

| Compound | Inhibition (%) | IC50 (µM) |

|---|---|---|

| This compound | 75% | 5.4 |

| Control Compound A | 82% | 3.2 |

| Control Compound B | 60% | 8.1 |

Pharmacokinetic Profile

The pharmacokinetic profile of this compound was assessed in vitro, highlighting its solubility and metabolic stability:

| Parameter | Value |

|---|---|

| LogD | 2.3 |

| Solubility (μM) | 52 |

| Human Plasma Protein Binding (%) | 94 |

| Caco-2 Permeability (A–B × 10⁻⁶ cm/s) | 1.1 |

Research Findings

Recent investigations into the structure-activity relationship (SAR) of this compound have revealed that modifications to its structure can significantly influence its biological interactions and efficacy as a pharmacological agent. For example, altering the cyanopropan group can enhance or diminish its inhibitory effects on specific enzymes.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (S)-tert-Butyl (1-cyanopropan-2-yl)carbamate, and how can reaction efficiency be optimized?

- Methodology : The compound is typically synthesized via carbamate formation using tert-butoxycarbonyl (Boc) protecting groups. A common approach involves reacting the amine precursor with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine (TEA) in anhydrous dichloromethane (DCM) or chloroform. Reaction monitoring via ESI-MS ensures intermediate formation, and purification by silica gel column chromatography (eluent: hexane/ethyl acetate) yields high-purity product .

- Optimization : Prolonged reaction times (18 hours vs. 3 hours) improve yields, as observed in analogous carbamate syntheses. Temperature control (0–25°C) minimizes side reactions .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features confirm its structure?

- ¹H-NMR : Look for characteristic shifts:

- Boc group: Singlet at ~1.4 ppm (9H, tert-butyl).

- Cyanopropyl chain: Multiplets at 2.7–3.2 ppm (-CH₂-NH-C=O) and 1.8–2.1 ppm (-CH₂-CN) .

Q. How should this compound be stored to ensure stability, and what decomposition products form under extreme conditions?

- Storage : Store sealed in dry conditions at 2–8°C to prevent hydrolysis of the Boc group or nitrile oxidation .

- Decomposition : Under fire or high heat, hazardous products include carbon monoxide (CO) and nitrogen oxides (NOₓ). Routine stability testing via TLC or HPLC is advised to detect degradation .

Advanced Research Questions

Q. How does the stereochemistry at the chiral center influence reactivity in downstream synthetic applications?

- Impact : The (S)-configuration dictates steric and electronic interactions in asymmetric catalysis. For example, in peptide couplings, the chiral center affects nucleophilic attack rates on activated esters. Comparative studies of (S)- vs. (R)-isomers (e.g., in ) show divergent yields in diastereoselective reactions .

- Validation : Chiral HPLC or polarimetry confirms enantiopurity post-synthesis .

Q. What strategies resolve contradictions in reported stability data for tert-butyl carbamate derivatives under varying conditions?

- Approach : Conduct accelerated stability studies:

Expose the compound to stress conditions (e.g., 40°C/75% RH, acidic/basic buffers).

Monitor degradation via LC-MS to identify decomposition pathways .

- Mitigation : Adjust storage protocols (e.g., desiccants, inert atmosphere) based on observed vulnerabilities .

Q. How can side reactions be minimized when using this carbamate as an intermediate in multi-step syntheses?

- Strategies :

- Protecting Groups : Use orthogonal protecting groups (e.g., Fmoc for amines) to avoid Boc cleavage during subsequent steps.

- Reaction Solvents : Prefer anhydrous, aprotic solvents (e.g., DMF, THF) to prevent hydrolysis .

- Case Study : In peptide synthesis, Boc deprotection with TFA must be followed by thorough neutralization to avoid nitrile side reactions .

Q. What role do tert-butyl carbamates play in enantioselective syntheses, and how is chirality preserved during reactions?

- Application : The Boc group stabilizes intermediates in asymmetric catalysis, such as in the synthesis of CCR2 antagonists. The chiral carbamate directs stereochemistry during cyclization or alkylation steps .

- Chirality Preservation : Low-temperature reactions (-20°C) and chiral auxiliaries reduce racemization. For example, iodolactamization of Boc-protected amines maintains stereochemical integrity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.